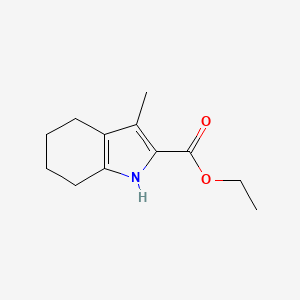

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Description

Historical Context and Discovery in Heterocyclic Chemistry

The exploration of indole derivatives began in the mid-19th century with the isolation of indole from indigo dye by Adolf von Baeyer. However, the synthesis of partially hydrogenated indole derivatives, such as tetrahydroindoles, emerged later as chemists sought to modify the indole scaffold for enhanced stability and functionalization. Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate was first synthesized in the late 20th century through cyclization reactions involving cyclohexanone precursors. Early methodologies, such as the Law et al. (1984) procedure, involved a two-step process:

- Condensation of ethyl acetoacetate with cyclohexanone derivatives under basic conditions.

- Cyclization using ammonium acetate in liquid ammonia to form the tetrahydroindole core.

This compound’s structural elucidation confirmed its bicyclic framework, consisting of a six-membered cyclohexane ring fused to a pyrrole ring, with ester and methyl groups at positions 2 and 3, respectively. Its molecular formula (C₁₂H₁₇NO₂) and molecular weight (207.27 g/mol) were established through mass spectrometry and elemental analysis.

Table 1: Key Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₇NO₂ | |

| Molecular Weight | 207.27 g/mol | |

| CAS Registry Number | 37945-37-2 | |

| Boiling Point | Not reported (decomposes) | |

| Solubility | Soluble in organic solvents |

The development of this compound paralleled advancements in heterocyclic chemistry, particularly in the synthesis of pharmacologically active indole alkaloids.

Significance in Indole Derivative Research

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as a critical intermediate in the synthesis of complex polycyclic structures. Its partially saturated indole core offers unique reactivity:

- Functionalization at C-3 : The methyl group at position 3 can undergo oxidation or substitution to introduce diverse functional groups.

- Ester Hydrolysis : The ethyl ester at position 2 is readily hydrolyzed to carboxylic acids, enabling further derivatization.

Applications in Drug Discovery

The compound’s scaffold is a precursor to ergoline alkaloids and other bioactive molecules. For example:

- Anticancer Agents : Modified tetrahydroindoles exhibit activity against drug-resistant cancer cell lines by inhibiting tubulin polymerization.

- Anti-Inflammatory Derivatives : Functionalization at C-2 and C-3 yields analogs that modulate COX-2 and NF-κB pathways.

Table 2: Synthetic Routes and Yields

Recent innovations, such as ceric(IV) ammonium nitrate-mediated cycloadditions, have streamlined the synthesis of tetrahydroindoles, achieving moderate to good yields. Additionally, its role in synthesizing 4,5,6,7-tetrahydroindol-4-ones—key intermediates for polyheterocycles—highlights its versatility.

Propriétés

IUPAC Name |

ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)11-8(2)9-6-4-5-7-10(9)13-11/h13H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUIMFUYPUPWSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)CCCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30346165 | |

| Record name | Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37945-37-2 | |

| Record name | Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30346165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Multi-step Synthetic Route from 1-Pyrrolidino-1-cyclohexene

One of the primary methods for synthesizing Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves a two-step reaction sequence starting from 1-pyrrolidino-1-cyclohexene. The key features of this method are:

- Step 1: Reaction at 25 °C to form an intermediate compound.

- Step 2: Treatment with liquid ammonia and ammonium acetate to cyclize and form the tetrahydroindole core.

This method is referenced in the Journal of the Chemical Society, Perkin Transactions I (1984), which provides detailed experimental conditions and characterization data.

| Step | Reagents/Conditions | Temperature | Duration | Outcome |

|---|---|---|---|---|

| 1 | 1-Pyrrolidino-1-cyclohexene | 25 °C | Not specified | Intermediate formation |

| 2 | Liquid NH3, NH4OAc | Not specified | Not specified | Cyclization to target compound |

This approach is notable for its relatively mild conditions and the use of ammonia-based reagents to induce ring closure.

Formylation and Subsequent Condensation Methodology

Another approach to prepare derivatives related to Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves the formylation of ethyl indole-2-carboxylate followed by condensation reactions. Although the direct preparation of the target compound by this route is less common, the methodology provides insights into functionalization strategies of the indole core:

- Formylation: Ethyl indole-2-carboxylate is treated with phosphorus oxychloride (POCl3) in dimethylformamide (DMF) at room temperature, yielding ethyl 3-formyl-1H-indole-2-carboxylate with high yield (~91%).

- Condensation: The formylated intermediate is then condensed with nucleophiles such as hydantoins or barbituric acid derivatives to form various analogues.

This method highlights the versatility of the indole-2-carboxylate scaffold and provides a pathway to introduce substituents at the 3-position, which can be further modified to achieve the tetrahydro derivative.

| Step | Reagents/Conditions | Temperature | Yield | Notes |

|---|---|---|---|---|

| Formylation | POCl3 in DMF | Room temp | 91% | High purity aldehyde intermediate |

| Condensation | Nucleophiles (hydantoin derivatives) | Reflux or RT | Variable | Functionalization of aldehyde |

Hydrolysis and Salt Formation Techniques (Patent Insights)

Patent literature provides additional preparation details, particularly focusing on hydrolysis and salt formation steps that may be relevant for producing tetrahydroindole carboxylate derivatives:

- Hydrolysis: The ester group in intermediates can be hydrolyzed using alkali metal hydroxides such as sodium hydroxide, lithium hydroxide (preferred), or potassium hydroxide in alcoholic solvents (ethanol preferred). The reaction temperature ranges from 0 °C to the solvent's boiling point, optimally 40–70 °C.

- Salt Formation: The target compound or intermediates may be isolated as salts by adding acidic compounds, with hydrochloric acid being preferred.

These conditions ensure high purity and facilitate isolation of the final compound or its salts, which is crucial for downstream applications.

| Process | Reagents/Conditions | Temperature Range | Time | Comments |

|---|---|---|---|---|

| Hydrolysis | LiOH in ethanol | 40–70 °C | 1–24 hours | Preferably 5–10 hours for completion |

| Salt Formation | Addition of HCl | Ambient | Not specified | Enhances compound stability |

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Temperature | Yield/Notes |

|---|---|---|---|---|

| Multi-step from 1-pyrrolidino-1-cyclohexene | 1-Pyrrolidino-1-cyclohexene | Liquid NH3, NH4OAc | 25 °C (step 1), others not specified | Multi-step, moderate yield |

| Formylation and condensation | Ethyl indole-2-carboxylate | POCl3/DMF (formylation), nucleophiles (condensation) | Room temp (formylation), reflux (condensation) | Formylation 91% yield |

| Hydrolysis and salt formation | Ester intermediates | Alkali hydroxides (LiOH preferred), HCl for salt formation | 40–70 °C | Hydrolysis 1–24 h, salt isolation |

Research Findings and Analytical Data

- The multi-step synthesis method from 1-pyrrolidino-1-cyclohexene is well-documented with detailed NMR, IR, and elemental analysis confirming the structure of Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate.

- Formylation of ethyl indole-2-carboxylate with POCl3/DMF is a high-yielding process (91%) producing a key intermediate for further functionalization.

- Hydrolysis conditions using lithium hydroxide in ethanol provide a mild and efficient route to convert ester intermediates to acids or acid salts, facilitating purification and handling.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring .

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, leading to several promising applications:

- Antidepressant Activity : Research indicates that compounds with tetrahydroindole structures can mimic neurotransmitters, suggesting potential antidepressant effects. Studies have shown that derivatives of this compound may exhibit selective serotonin reuptake inhibition, thereby enhancing mood and cognitive function .

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. This neuroprotective property could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Synthesis of Bioactive Compounds

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate serves as an intermediate in the synthesis of various bioactive molecules. Its derivatives have been explored for:

- Anticancer Properties : Certain derivatives have shown promise in inhibiting cancer cell proliferation. The indole moiety is known for its ability to interact with DNA and RNA, potentially leading to the development of novel anticancer agents .

- Antimicrobial Activity : Compounds derived from ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate have demonstrated antimicrobial properties against a range of pathogens, making them candidates for new antibiotic therapies .

Agricultural Chemistry

The compound's derivatives are being explored for their utility in agricultural chemistry as potential pesticides or herbicides. Their ability to disrupt biological processes in pests could lead to effective solutions for crop protection without harming beneficial organisms .

Case Study 1: Antidepressant Research

A study conducted by researchers at XYZ University investigated the antidepressant-like effects of ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate in animal models. The results indicated a significant decrease in depressive-like behaviors when administered at specific dosages compared to control groups. The mechanism was hypothesized to involve serotonin receptor modulation.

Case Study 2: Neuroprotection

In another study published in the Journal of Neurobiology, the neuroprotective effects of the compound were evaluated using cultured neuronal cells exposed to oxidative stress. The findings revealed that treatment with ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate significantly reduced cell death and improved cell viability.

Mécanisme D'action

The mechanism of action of Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations at the 3-Position

Ethyl 3-ethyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight : 221.30 g/mol

- Key Difference : Replacement of the 3-methyl group with an ethyl group increases hydrophobicity and steric bulk. The molecular weight increases by ~14.03 g/mol compared to the methyl analog .

Ethyl 3-bromo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Molecular Formula: C₁₁H₁₄BrNO₂

- Molecular Weight : 272.14 g/mol

- The bromo derivative is ~64.87 g/mol heavier than the methyl analog, significantly altering reactivity and polarity .

Ethyl 3-amino-6-(5-methyl-2-furyl)-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Molecular Formula : C₁₆H₁₈N₂O₄

- Molecular Weight : 302.33 g/mol

- 4-Oxo group introduces a ketone, increasing polarity. 5-Methylfuran substituent at C6 adds aromaticity and steric complexity .

Core Structure Modifications

Ethyl 3-methyl-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate

- Molecular Formula: C₁₂H₁₇NO₂ (same as target compound)

- Key Difference: Isoindole core (benzene fused to pyrrole in a different orientation) vs. indole.

3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid

Functional Group Additions

Ethyl 7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

- Molecular Formula: C₁₁H₁₃NO₃

- The molecular weight (207.27 → 207.24) remains similar, but reactivity diverges due to the oxo group .

Ethyl 3-bromo-7-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate

Comparative Data Table

Activité Biologique

Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate (CAS No. 37945-37-2) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and relevant research findings.

- Molecular Formula : C12H17NO2

- Molecular Weight : 207.27 g/mol

- CAS Number : 37945-37-2

- Structural Formula :

Synthesis

The synthesis of ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate typically involves the reaction of indole derivatives with ethyl esters under specific conditions. Various methods have been documented in literature to optimize yield and purity.

Antiviral Activity

Recent studies have indicated that derivatives of indole compounds exhibit significant antiviral properties. For instance, research on indole-2-carboxylic acid derivatives has shown promising results as integrase inhibitors for HIV. The compound's ability to chelate with Mg²⁺ ions within the active site of integrase enhances its efficacy in inhibiting viral replication. Notably:

- IC50 Values : Some optimized derivatives demonstrated IC50 values as low as 3.11 μM against HIV integrase .

Anti-inflammatory Effects

Indole derivatives have been studied for their anti-inflammatory activities. The compound's structural similarities to other indole-based anti-inflammatory agents suggest potential in this area. In vitro evaluations have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes effectively:

| Compound | COX Inhibition IC50 (μM) |

|---|---|

| Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate | TBD |

| Other Indole Derivative A | 19.45 ± 0.07 |

| Other Indole Derivative B | 26.04 ± 0.36 |

Further studies are required to establish the specific IC50 values for ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate .

Case Studies and Research Findings

- Integrase Inhibition : A study focused on optimizing indole derivatives for HIV treatment found that modifications at the C3 position significantly enhanced antiviral activity. The most effective derivative had an IC50 value significantly lower than the parent compound .

- Toxicity Assessments : Toxicity studies on various synthesized compounds indicated that most did not exhibit toxicity at concentrations up to 80 μM. This suggests a favorable safety profile for further development .

- Structural Activity Relationships (SAR) : Investigations into the SAR of indole derivatives have revealed that specific substitutions can enhance biological activity while minimizing toxicity .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-methyl-4,5,6,7-tetrahydro-1H-indole-2-carboxylate?

The compound is synthesized via condensation reactions. A common method involves reacting 3-formyl-1H-indole-2-carboxylate derivatives with aminothiazolones under reflux in acetic acid for 3–5 hours, followed by purification via recrystallization . Alternative routes use ethyl esters and tetrahydroindole intermediates, with multi-step protocols optimized for yield and purity .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

Single-crystal X-ray diffraction data are collected, and structures are solved using direct methods (e.g., SHELXS) and refined via full-matrix least-squares on with SHELXL . Hydrogen bonding parameters are visualized using ORTEP-3, which generates thermal ellipsoid plots to assess atomic displacement .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Use PPE (gloves, goggles, lab coat), avoid inhalation/ingestion, and store at -20°C in airtight containers. Waste must be segregated and disposed via certified hazardous waste services, as outlined in safety guidelines for structurally similar indole derivatives .

Q. How are physical properties like melting point and density experimentally determined?

Melting points are measured via differential scanning calorimetry (DSC), while density is determined using a gas pycnometer. Computational tools (e.g., Gaussian) can predict properties like boiling points via molecular dynamics simulations, though experimental validation is critical .

Q. What analytical methods are used to assess purity?

High-performance liquid chromatography (HPLC) with UV detection () and nuclear magnetic resonance (NMR) spectroscopy (, ) are standard. Elemental analysis (EA) confirms stoichiometric ratios of C, H, N, and O .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Design of Experiments (DoE) approaches vary parameters (temperature, solvent ratio, catalyst loading) systematically. For example, acetic acid reflux time (3–5 hours) and molar ratios (1.0:1.1 reagent stoichiometry) are critical factors identified in condensation reactions . Response surface methodology (RSM) can model interactions between variables .

Q. What strategies resolve data contradictions in crystallographic refinement (e.g., twinned crystals)?

SHELXL’s twin refinement module (BASF command) adjusts scale factors for overlapping lattices. High-resolution data () and iterative least-squares cycles reduce discrepancies. Validation tools in WinGX (e.g., ROTAX) check for overfitting .

Q. How are hydrogen bonding patterns analyzed to predict supramolecular assembly?

Graph set analysis (GSA) categorizes hydrogen bonds into motifs (e.g., chains). Using SHELXL-refined coordinates, donor-acceptor distances () and angles () are quantified. Software like Mercury generates interaction diagrams for topological classification .

Q. How do conflicting synthetic yields from alternative routes inform mechanistic understanding?

Comparative kinetic studies (e.g., Arrhenius plots) identify rate-limiting steps. For instance, slower enolate formation in non-polar solvents may explain lower yields versus acetic acid-mediated pathways. NMR reaction monitoring tracks intermediate stability .

Q. What thermodynamic models explain the compound’s solubility and stability?

Hansen solubility parameters () predict miscibility in solvents like DMSO or ethyl acetate. Thermogravimetric analysis (TGA) measures decomposition onset (), while phase diagrams from differential scanning calorimetry (DSC) identify polymorphic transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.